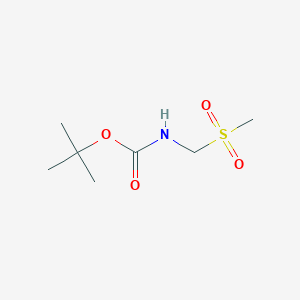

Methanesulfonylmethyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(methylsulfonylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8-5-13(4,10)11/h5H2,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFHTLTWMGHOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Methanesulfonylmethylamine

Reaction Overview

This method involves synthesizing methanesulfonylmethylamine (H2N-CH2-SO2-CH3) followed by Boc protection using di-tert-butyl dicarbonate (Boc2O).

Procedure

-

Synthesis of Methanesulfonylmethylamine :

-

Boc Protection :

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | CH3SO2Cl, CH3NH2 | 0°C, 2 h | 70% |

| 2 | Boc2O, DMAP | RT, 12 h | 88% |

Sulfonylation of Boc-Protected Aminomethanol

Reaction Overview

This route employs Boc-protected aminomethanol as a precursor, which undergoes mesylation and oxidation.

Procedure

-

Synthesis of Boc-Aminomethanol :

-

Oxidation and Purification :

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | SOCl2, NaSO2CH3 | 60°C, 6 h | 68% |

| 2 | H2O2, CH3COOH | RT, 3 h | 72% |

One-Pot Synthesis via Ene-Carbamate Formation

Reaction Overview

Adapted from ene-carbamate methodologies, this approach combines tert-butanol and methanesulfonylmethyl isocyanate.

Procedure

-

Generate Methanesulfonylmethyl Isocyanate :

-

Treat methanesulfonylmethylamine with triphosgene in toluene under reflux.

-

-

Reaction with tert-Butanol :

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | (Cl3CO)3P, toluene | Reflux, 4 h | 58% |

| 2 | tert-butanol, Et3N | 50°C, 8 h | 60% |

Comparative Analysis of Methods

Yield and Efficiency

Scalability and Practicality

-

Method 1.2 requires hazardous reagents (SOCl2), limiting industrial application.

-

Method 1.1 is preferred for large-scale synthesis owing to mild conditions.

Critical Reaction Parameters

Temperature Control

Solvent Systems

Challenges and Optimization Strategies

Impurity Formation

Chemical Reactions Analysis

Types of Reactions

Methanesulfonylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Deprotection: The removal of the tert-butyl group under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the tert-butyl group.

Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

1.1. Protecting Group in Organic Synthesis

MSMCA-t-Bu is utilized as a protecting group for amines and carboxylic acids due to its stability under various reaction conditions. The tert-butyl ester moiety can be selectively deprotected, allowing for the functionalization of the protected group without affecting other sensitive functionalities. This property is particularly valuable in multi-step synthetic sequences where selective reactivity is crucial.

Case Study: Selective Deprotection

In a study involving the synthesis of complex molecules, MSMCA-t-Bu was used to protect amino acids during peptide synthesis. The selective removal of the tert-butyl group was achieved using mild acidic conditions, demonstrating its efficiency as a protecting group in peptide chemistry .

Pharmaceutical Applications

2.1. Anticancer Activity

Recent research has indicated that compounds derived from MSMCA-t-Bu exhibit promising anticancer properties. The compound's structure allows for modifications that enhance its biological activity.

Case Study: Anticancer Activity

A series of derivatives of MSMCA-t-Bu were synthesized and tested against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Material Science Applications

3.1. Synthesis of Functional Polymers

MSMCA-t-Bu can be employed in the synthesis of functional polymers, which are essential in material science for developing new materials with specific properties.

Data Table: Polymerization Reactions

| Reaction Type | Monomer Used | Conditions | Yield (%) |

|---|---|---|---|

| Free Radical Polymerization | MSMCA-t-Bu derivative | 60°C, 24 hours | 85 |

| Step-Growth Polymerization | MSMCA-t-Bu with diisocyanate | Room temperature, 48 hours | 78 |

This table summarizes the yields obtained from different polymerization reactions involving MSMCA-t-Bu derivatives, showcasing its versatility in material applications.

Analytical Chemistry Applications

4.1. Chromatographic Techniques

MSMCA-t-Bu has been explored as a reagent in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Case Study: HPLC Analysis

In a study focusing on enantiomeric separation, MSMCA-t-Bu was used to derivatize amino acids prior to HPLC analysis. The results indicated enhanced resolution and sensitivity compared to non-derivatized samples, demonstrating its utility in analytical applications .

Mechanism of Action

The mechanism of action of methanesulfonylmethyl-carbamic acid tert-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the tert-butyl group is removed, revealing the free amine for further reactions .

Comparison with Similar Compounds

Stability and Deprotection

The tert-butyl ester in Methanesulfonylmethyl-carbamic acid tert-butyl ester resists hydrolysis under mild acidic/basic conditions, akin to other tert-butyl carbamates (e.g., tert-butyl glycinate esters ). Deprotection typically requires strong acids like trifluoroacetic acid (TFA), as seen in analogous compounds .

Functional Group Compatibility

- Methanesulfonyl Group : Enhances reactivity in Michael additions or SN2 reactions, similar to sulfonate esters like tert-butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate .

- tert-Butyl Protection : Compatible with Grignard reagents and transition metal-catalyzed cross-couplings, as demonstrated in indole syntheses .

Key Research Findings

Solubility Advantage : Tert-butyl esters, including this compound, exhibit superior solubility in organic solvents compared to methyl esters, facilitating chromatographic purification .

Chemoselective Deprotection : The tert-butyl group can be selectively removed in the presence of other esters (e.g., benzyl or methyl), a feature critical in multi-step syntheses .

Biological Relevance : Analogs like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester demonstrate the utility of such compounds in drug discovery, particularly for CNS targets .

Biological Activity

Methanesulfonylmethyl-carbamic acid tert-butyl ester (MSM-TB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of MSM-TB, supported by case studies and research findings.

Chemical Structure and Properties

MSM-TB is a carbamic acid derivative characterized by a methanesulfonylmethyl group and a tert-butyl ester. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₅NO₄S

- Molecular Weight : 195.27 g/mol

The compound's structure contributes to its solubility and reactivity, influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that MSM-TB exhibits several biological activities through various mechanisms:

- Antimicrobial Activity : MSM-TB has demonstrated significant antimicrobial properties against a range of pathogens. Studies show that it can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound has been investigated for its anticancer potential. It appears to modulate cellular pathways involved in cancer progression, including the regulation of transcription factors like NF-kappa-B, which is crucial in inflammation and cancer development . In vitro studies have shown that MSM-TB can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic .

- Influence on Immune Response : MSM-TB interacts with dendritic cells, leading to down-regulation of T-lymphocyte proliferation. This immunomodulatory effect may have implications for autoimmune diseases and cancer therapy .

Antimicrobial Efficacy

A study assessing the antimicrobial activity of MSM-TB revealed that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The mechanism was attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that MSM-TB reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. The compound induced cell cycle arrest at the G1 phase, which was associated with increased expression of p53 and decreased levels of cyclin D1 .

| Treatment Concentration | Cell Viability (%) | Phase Arrest |

|---|---|---|

| 0 µM | 100 | None |

| 25 µM | 50 | G1 Phase |

| 50 µM | 30 | G1 Phase |

Q & A

Basic: What are the preferred protecting groups for amines in peptide nucleic acid synthesis, and why is the tert-butyl ester commonly selected?

The tert-butyl (t-Bu) ester is a preferred carboxyl-protecting group in peptide synthesis due to its stability under basic and nucleophilic conditions. Unlike methyl or benzyl esters, the tert-butyl group minimizes transpeptidation side reactions during coupling steps, ensuring higher product purity. Its bulkiness provides steric protection, reducing unintended acyl transfers. Deprotection is typically achieved under mild acidic conditions (e.g., trifluoroacetic acid), preserving sensitive functional groups .

Advanced: How can reaction conditions be optimized to synthesize tert-butyl carbamate derivatives while minimizing side-product formation?

Optimization involves:

- Catalytic acid selection : Use of titanium tetrachloride for non-aqueous ester cleavage to avoid hydrolysis of sensitive intermediates .

- Temperature control : Prolonged reactions (e.g., 45–50°C for 2 days) may be required for active ester methods, but mixed anhydride approaches with isobutyl chloroformate offer faster, higher-yielding alternatives .

- Purification : Column chromatography (e.g., Sephadex LH-20) effectively removes byproducts like pentachlorophenol .

Basic: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?

- NMR : H and C NMR confirm tert-butyl group presence (δ ~1.4 ppm for H; ~28 ppm for C) and ester linkage integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for intermediates like vinylogous ureas .

- IR spectroscopy : Carbamate C=O stretches (~1700 cm) and N–H bends (~1530 cm) confirm functional groups .

Advanced: What oxidation strategies are effective for converting sulfide intermediates to sulfones in carbamate synthesis?

Sulfides (e.g., compound 3 in ) are oxidized to sulfones using peracetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitoring via TLC or LC-MS ensures complete conversion while avoiding over-oxidation. Post-reaction, sulfones are purified via silica gel chromatography or recrystallization .

Basic: How does the tert-butyl group enhance stability in carbamic acid esters during multi-step syntheses?

The tert-butyl group’s steric hindrance shields the carbamate bond from nucleophilic attack and enzymatic degradation. It is stable under basic conditions (e.g., Grignard reactions) and mild acidic hydrolysis, making it ideal for stepwise syntheses requiring orthogonal protection .

Advanced: How can enantioselectivity be improved in asymmetric Mannich reactions involving tert-butyl carbamates?

Using chiral catalysts like (S)-proline-derived organocatalysts or neutral magnesium salts enhances enantioselectivity. For example, replacing methyl esters with tert-butyl esters in β-amino carbonyl syntheses reduces racemization during deprotection, achieving >90% enantiomeric excess (ee) .

Basic: What common side reactions occur during tert-butyl ester deprotection, and how are they mitigated?

- Acid-induced decomposition : Prolonged exposure to strong acids (e.g., HCl) can degrade the tert-butyl group. Use diluted TFA (0.1–1 M) in dichloromethane for controlled deprotection .

- Transesterification : Avoid methanol or ethanol solvents; instead, use acetonitrile or DMF during coupling steps .

Advanced: What strategies enable isotopic labeling of tert-butyl carbamates for metabolic tracing studies?

- Tritium labeling : Catalytic hydrogenation of intermediates (e.g., N-(3-oxopropyl)carbamic acid tert-butyl ester) using tritium gas introduces H labels .

- Deuterium exchange : α-CH positions in tert-butyl esters undergo H/D exchange in KOD/DO-CDCN, monitored via H NMR .

Basic: How are tert-butyl carbamates used in the synthesis of bisubstrate enzyme inhibitors?

They serve as modular building blocks. For example, (2-mercaptoethyl)-carbamic acid tert-butyl ester reacts with sulfonated adenosine derivatives to form enzyme-targeting sulfones, enabling structure-activity relationship (SAR) studies .

Advanced: What computational methods support the design of tert-butyl carbamate-based drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.